molecular formula C9H7N3O2 B10966823 N-(pyrimidin-2-yl)furan-2-carboxamide

N-(pyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B10966823
M. Wt: 189.17 g/mol
InChI Key: QAJBZPSYLMVWPT-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide backbone substituted at the nitrogen atom with a pyrimidin-2-yl group. This structure combines the aromaticity and electron-rich nature of furan with the hydrogen-bonding capabilities of pyrimidine, making it a versatile scaffold in medicinal chemistry. The pyrimidine moiety is particularly significant for targeting nucleotide-binding domains in enzymes or receptors, such as kinases or viral proteases .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

N-pyrimidin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C9H7N3O2/c13-8(7-3-1-6-14-7)12-9-10-4-2-5-11-9/h1-6H,(H,10,11,12,13)

InChI Key

QAJBZPSYLMVWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)furan-2-carboxamide typically involves the reaction of pyrimidine-2-amine with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyrimidin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following sections compare N-(pyrimidin-2-yl)furan-2-carboxamide with structurally related furan-2-carboxamide derivatives, emphasizing substituent effects, synthesis yields, and biological activities.

Structural and Functional Group Variations

Table 1: Key Analogs of Furan-2-carboxamide Derivatives
Compound Name Substituent Biological Target Activity (IC₅₀ or % Inhibition) Synthesis Yield Reference ID
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (Compound 92) 1,3,4-thiadiazol-2-yl VEGFR-2 7.4 ± 0.8 nM Not specified
N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl Synthetic intermediate N/A 94%
ML18829 (SARS-CoV inhibitor) 4-(tert-butyl)phenyl, pyridin-3-yl SARS-CoV 3CLpro 85–90% inhibition at 10–50 µM Not specified
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide 4-fluorobenzyl, 4-methoxyphenyl Enterovirus/Rhinovirus 2C protein Enhanced antiviral activity Not specified
(E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide 4-methoxystyrylphenyl Cancer stem cells (HCT116) Chemopreventive activity Not specified

Structural Insights and Trends

  • Heteroaryl vs. Aryl Substituents :
    Pyrimidin-2-yl and thiadiazol-2-yl groups enhance interactions with enzymatic targets (e.g., kinases, proteases) through hydrogen bonding and π-π stacking. In contrast, bromophenyl or fluorobenzyl groups improve synthetic versatility or pharmacokinetic properties .
  • Dual Substitution : Compounds with dual substituents, such as N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide, exhibit balanced hydrophobicity and target affinity, minimizing off-target effects .

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